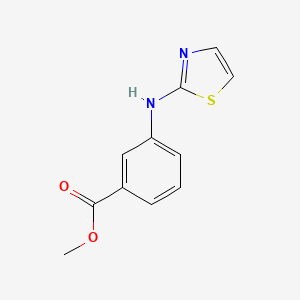
3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and biochemistry. This compound is also known as TAK-659 and has a molecular formula of C17H20N6O.
科学的研究の応用
Development and Imaging Applications
One significant application is in the development of PET (Positron Emission Tomography) tracers for imaging of brain enzymes. For instance, the compound 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate ([(11)C]MFTC) was developed as a promising PET tracer for in vivo imaging of fatty acid amide hydrolase (FAAH) in rat and monkey brains. This compound exhibits specific binding to FAAH, allowing visualization of this enzyme in the brain, indicating its potential for investigating neurodegenerative diseases and brain disorders (Kumata et al., 2015).
Synthesis and Chemical Properties
Research on synthesis methodologies provides insights into creating derivatives of triazole compounds. A study detailed the preparation of 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles, including triazoles, with bromopyridines, showcasing a method to develop benzo analogues of these compounds. Such synthetic routes are crucial for generating novel compounds with potential therapeutic applications (Shevchuk et al., 2012).
Biological and Pharmacological Studies
Compounds bearing the triazolyl and piperidine motifs have been explored for their antimicrobial activities. A study synthesized a series of derivatives exhibiting significant biological activity against various microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents (Suresh et al., 2016).
Ligands for Metal Complexes
Another application is the synthesis of metal complexes with triazole derivatives serving as ligands. These complexes have been studied for their structural characteristics and potential catalytic activities. For example, Rh(III) complexes with pyridyl triazole ligands were prepared and characterized, demonstrating the versatility of triazole compounds in forming complexes with diverse metal ions (Burke et al., 2004).
特性
IUPAC Name |
1-methyl-3-[4-(triazol-2-yl)piperidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-17-8-2-3-12(13(17)20)14(21)18-9-4-11(5-10-18)19-15-6-7-16-19/h2-3,6-8,11H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHFQYOHIPLAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2780518.png)

![1-Bromodibenzo[b,d]furan-4-ol](/img/structure/B2780521.png)
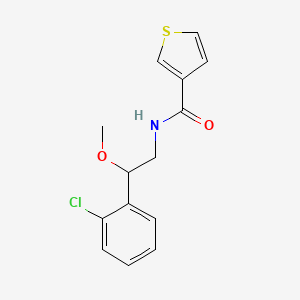
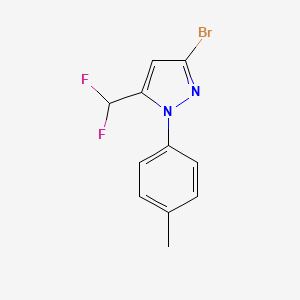
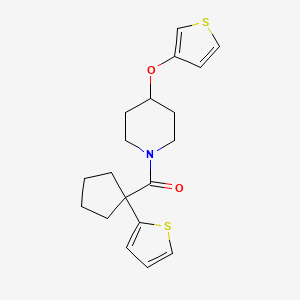
![1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2780530.png)
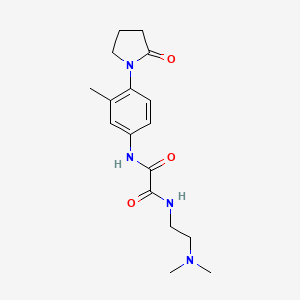
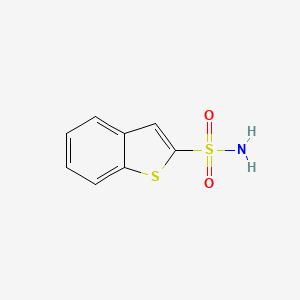
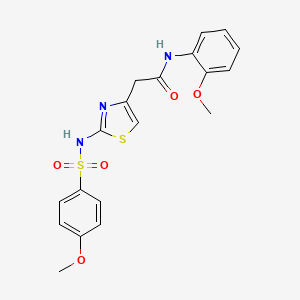
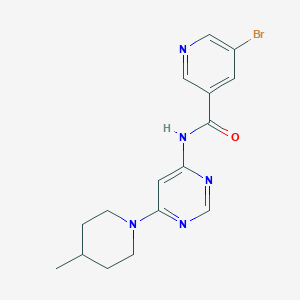
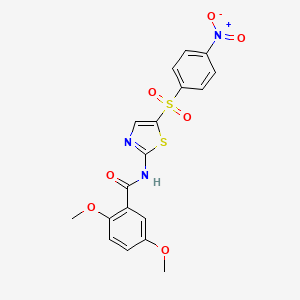
![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate](/img/structure/B2780538.png)
